Specific Scientific Field: Pediatrics and neonatology.
Summary: Stannsoporfin is being investigated as a potential treatment for neonates at risk of developing severe hyperbilirubinemia (jaundice) Neonatal jaundice is a common condition characterized by yellowing of the skin and eyes in newborns, typically occurring within the first few days after birth
Methods of Application: Stannsoporfin is a heme oxygenase inhibitor that aims to reduce bilirubin production in at-risk infants. The safety and effectiveness of stannsoporfin are still under investigation by the U.S. Food and Drug Administration (FDA). Currently, phototherapy is the standard treatment to help clear bilirubin from the body.
Results: If approved, stannsoporfin would become the first pharmacologic option in the U.S. specifically indicated for treating severe neonatal jaundice. The Fast Track designation granted by the FDA facilitates its development and review process .
Summary: Stannsoporfin is also being studied for its potential to prevent neonatal jaundice in at-risk infants.
Methods of Application: The application method for preventing neonatal jaundice using stannsoporfin is still under investigation. Researchers are exploring its efficacy in reducing bilirubin levels before they reach toxic levels.
Results: Clinical studies are ongoing, and further data are needed to establish its effectiveness in preventing neonatal jaundice .
Specific Scientific Field: Neurology and critical care.
Methods of Application: The specific methods of application for this indication are still being researched. Researchers are examining its effects on brain edema and hematoma resolution.
Results: Preliminary findings suggest that stannsoporfin may play a role in managing ICH-related complications, but further clinical trials and data are necessary to confirm its efficacy .
Tin mesoporphyrin is a synthetic metalloporphyrin that serves as a potent inhibitor of heme oxygenase, an enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide. Its chemical structure includes a tin ion coordinated to a mesoporphyrin framework, which is derived from protoporphyrin IX. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions associated with elevated bilirubin levels, such as neonatal hyperbilirubinemia.
Tin mesoporphyrin primarily functions by inhibiting the activity of heme oxygenase, thereby preventing the conversion of heme to biliverdin and subsequently to bilirubin. This inhibition can lead to an accumulation of heme, which may have both beneficial and adverse effects depending on the context of its use. The pharmacokinetics of tin mesoporphyrin reveal a half-life of approximately 3.8 hours following intravenous administration, with minimal urinary excretion of the compound itself .
The biological activity of tin mesoporphyrin is notably linked to its role as a competitive inhibitor of heme oxygenase. It has been shown to effectively reduce total bilirubin concentrations in preterm newborns, thus mitigating the risk of kernicterus—a serious condition resulting from high bilirubin levels . Additionally, its use has been associated with transient cutaneous photosensitivity as a side effect .
Tin mesoporphyrin can be synthesized through various methods, including:
Tin mesoporphyrin is primarily utilized in clinical settings for:
Research indicates that tin mesoporphyrin interacts with various metabolic pathways due to its inhibition of heme oxygenase. This interaction can lead to alterations in bilirubin metabolism and may influence other enzymatic activities within the liver. Studies have highlighted potential concerns regarding the accumulation of heme and its pro-oxidant properties, necessitating further investigation into safe usage protocols .
Tin mesoporphyrin shares similarities with other metalloporphyrins but is unique due to its specific inhibitory action on heme oxygenase. Here are some similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Tin protoporphyrin | Inhibits heme oxygenase; used for similar indications | More potent than tin mesoporphyrin in some contexts |
Stannsoporfin | Investigational drug for hyperbilirubinemia | Similar mechanism but different chemical structure |
Iron protoporphyrin | Essential in hemoglobin; does not inhibit heme oxygenase | Plays a critical role in oxygen transport |
Tin mesoporphyrin's unique profile lies in its selective inhibition of heme oxygenase while maintaining a distinct pharmacological profile compared to these related compounds.
Tin mesoporphyrin exhibits well-defined molecular characteristics that establish its identity as a metalloporphyrin compound. The molecular formula is C₃₄H₃₆Cl₂N₄O₄Sn, representing a complex structure containing 34 carbon atoms, 36 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 tin atom [1] [2]. The molecular weight has been consistently reported as 754.3 grams per mole across multiple analytical sources [1] [2] [3] [4].
The elemental composition analysis reveals the distribution of constituent atoms by mass percentage. Carbon comprises 54.14% of the molecular weight, representing the largest component due to the extensive porphyrin ring system and ethyl substituents [5]. Hydrogen accounts for 4.81% of the total molecular weight, while tin contributes 15.74%, reflecting its role as the central metal atom [5]. Chlorine atoms constitute 9.40% of the molecular weight, nitrogen atoms represent 7.43%, and oxygen atoms contribute 8.48% [5].
The formal chemical name according to International Union of Pure and Applied Chemistry nomenclature is (OC-6-13)-dichloro[7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN²¹,κN²²,κN²³,κN²⁴]-stannate(2-), dihydrogen [2]. This nomenclature indicates the octahedral coordination geometry around the tin center and the specific substitution pattern on the porphyrin macrocycle.
The solubility characteristics of tin mesoporphyrin demonstrate distinct behavior patterns depending on the solvent system employed. In organic solvents, the compound exhibits optimal solubility in dimethylformamide, achieving a concentration of 1.0 milligrams per milliliter (1.33 millimolar) [1] [2]. Dimethyl sulfoxide provides moderate solubility at 0.5 milligrams per milliliter (0.66 millimolar) [1] [2].
For aqueous applications, tin mesoporphyrin demonstrates limited direct water solubility, being essentially insoluble in pure water [1] [2]. However, enhanced aqueous solubility can be achieved through co-solvent systems. A 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline (pH 7.2) yields a solubility of 0.5 milligrams per milliliter [1] [2]. This approach represents the recommended method for preparing aqueous solutions for biological applications.
The compound shows sparingly soluble behavior in aqueous buffers when introduced directly [1] [2]. For maximum solubility in aqueous systems, the recommended protocol involves initial dissolution in dimethylformamide followed by dilution with the desired aqueous buffer [6]. This methodology ensures complete dissolution while maintaining the structural integrity of the compound.
The ultraviolet-visible absorption spectrum of tin mesoporphyrin exhibits characteristic features typical of metalloporphyrin compounds, with the most prominent absorption maximum occurring at 399 nanometers [2]. This intense absorption band corresponds to the Soret band, also known as the B-band, which arises from the S₀ → S₂ electronic transition within the porphyrin π-system [2].
The absorption spectrum also displays Q-bands in the visible region, which are characteristic of the S₀ → S₁ electronic transitions [2]. These Q-bands appear as less intense absorptions compared to the Soret band but are essential for the compound's photophysical properties. The specific wavelength positions of these bands depend on the solvent environment and can shift slightly based on the polarity and hydrogen-bonding capacity of the medium [8].
Solvent effects significantly influence the absorption characteristics, with studies demonstrating that the absorption maxima can vary depending on the organic solvent used [8]. The compound exhibits good correlation between calculated and experimental absorption spectra, providing confidence in the assignment of electronic transitions [8].
Tin mesoporphyrin demonstrates fluorescence properties that are highly dependent on the solvent environment. The compound exhibits observable fluorescence when dissolved in organic solvents, with particularly enhanced properties observed in alcohol solvents [8]. These alcohol solvents produce unusually long fluorescence lifetimes and high quantum yields compared to other organic media [8].
The fluorescence quantum yields can be calculated using the Strickler-Berg equation, showing good correlation between calculated and measured relative values [8]. The fluorescence lifetime, radiative lifetime, and non-radiative lifetime parameters all demonstrate variation depending on ligation effects and hydrogen-bonding interactions with the solvent [8].
Electron paramagnetic resonance spectroscopy reveals paramagnetic behavior characteristic of the tin(IV) metal center in the porphyrin environment. EPR studies conducted at low temperatures provide detailed information about the electronic structure and spin states of the compound [9] [10]. The EPR spectra exhibit features consistent with the d⁰ electronic configuration of tin(IV) in the porphyrin coordination environment.
Advanced EPR techniques, including time-resolved EPR spectroscopy and magnetophotoselection, have been employed to investigate the photoexcited triplet states of related porphyrin systems [10]. These studies provide insights into the photophysical processes and relaxation dynamics relevant to the compound's biological activity.
The infrared spectrum of tin mesoporphyrin displays characteristic vibrational bands associated with the porphyrin macrocycle and the tin-nitrogen coordination bonds. Nuclear resonance vibrational spectroscopy studies have identified specific tin-related vibrations, including the antisymmetric stretching of axial bonds at 290 cm⁻¹ [11] [12]. These low-frequency vibrations provide direct information about the metal center dynamics and coordination environment.
The infrared spectrum contains bands characteristic of the porphyrin ring system, including C-H stretching vibrations, C-C and C-N stretching modes, and various deformation modes [11] [12]. The presence of chloride ligands contributes additional vibrational features in the fingerprint region of the spectrum.
Raman spectroscopy reveals rich spectral information about the vibrational modes of the porphyrin macrocycle. The resonance Raman effect enhances the intensity of vibrational modes that are coupled to the electronic transitions, providing selective enhancement of porphyrin-related vibrations [11] [12]. Studies have identified specific marker bands that are sensitive to the coordination environment of the central tin atom.
The Raman spectrum includes both in-plane and out-of-plane vibrational modes of the porphyrin ring system. High-frequency marker bands, such as ν₂ and ν₄, are particularly sensitive to the electronic structure and coordination geometry around the metal center [13]. Low-frequency modes around 300 cm⁻¹ have been assigned to pyrrole tilting modes that resemble saddling deformations of the porphyrin macrocycle [13].